An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylbenzoate
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylbenzoate, also known as methyl o-toluate, is an aromatic ester with the chemical formula C₉H₁₀O₂.[1] It is a colorless liquid with a toluene-like odor.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 2-methylbenzoate, including its synthesis, reactivity, and spectral characteristics, to support its application in research and development. This compound serves as a valuable intermediate in organic synthesis, including in the preparation of dyes, pharmaceuticals, and other specialty chemicals.[2][3]
Physical Properties
Methyl 2-methylbenzoate is a liquid at room temperature and is insoluble in water but soluble in organic solvents.[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Toluene-like | [1] |
| Boiling Point | 207-208 °C | [4] |
| Melting Point | <-50 °C | [2] |
| Density | 1.073 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.519 | [4] |
| Flash Point | 82 °C (closed cup) | [2] |
| Vapor Pressure | 0.15 mmHg at 25 °C | [1] |
| Water Solubility | Insoluble | [1] |
| LogP (o/w) | 2.750 | [5] |
Solubility Profile
While generally soluble in organic solvents, the following table provides a more detailed overview of its miscibility.
| Solvent | Miscibility |
| Water | Immiscible |
| Methanol | Miscible |
| Ethanol | Miscible |
| Diethyl Ether | Miscible |
| Acetone | Miscible |
| Dichloromethane | Miscible |
| Ethyl Acetate | Miscible |
| Toluene | Miscible |
| Hexane | Miscible |
Chemical Properties and Reactivity
The chemical reactivity of methyl 2-methylbenzoate is centered around the ester functional group and the aromatic ring.
Fischer Esterification: Synthesis of Methyl 2-Methylbenzoate
Methyl 2-methylbenzoate is commonly synthesized via the Fischer esterification of o-toluic acid with methanol, using a strong acid catalyst such as sulfuric acid. The reaction is reversible and is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction.[6][7]
Experimental Protocol: Fischer Esterification of o-Toluic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluic acid (1.0 equivalent), methanol (10-20 equivalents), and concentrated sulfuric acid (0.1-0.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Neutralization: Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude methyl 2-methylbenzoate.
-
Purification: The crude product can be purified by vacuum distillation to obtain the pure ester.
Expected Yield: High yields (typically >90%) can be achieved with this method.[6]
Caption: Fischer Esterification of o-Toluic Acid.
Hydrolysis of Methyl 2-Methylbenzoate
The ester linkage in methyl 2-methylbenzoate can be cleaved through hydrolysis under either acidic or basic conditions to yield o-toluic acid and methanol.[8][9]
Experimental Protocol: Alkaline Hydrolysis (Saponification)
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve methyl 2-methylbenzoate (1.0 equivalent) in a solution of sodium hydroxide (e.g., 2 M NaOH in water or a mixture of water and a co-solvent like ethanol) (2-3 equivalents).
-
Reflux: Heat the mixture to reflux for 30 minutes to 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and acidify with a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (pH < 2). This will precipitate the o-toluic acid.
-
Isolation: Collect the precipitated o-toluic acid by vacuum filtration and wash with cold water.
-
Purification: The crude o-toluic acid can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
Expected Yield: Quantitative yields are often achievable.[10]
Caption: Alkaline Hydrolysis of Methyl 2-Methylbenzoate.
Other Reactions
-
Nitration: The aromatic ring of methyl benzoate can undergo electrophilic aromatic substitution. For example, nitration with a mixture of nitric acid and sulfuric acid typically yields the meta-substituted product, methyl 2-methyl-3-nitrobenzoate, due to the electron-withdrawing nature of the ester group.[3]
-
Reduction: The ester group can be reduced to a primary alcohol (2-methylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of methyl 2-methylbenzoate.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | d | 1H | Aromatic H (ortho to -COOCH₃) |
| ~7.2-7.4 | m | 3H | Aromatic H |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.6 | s | 3H | Ar-CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent used.[11]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (ester carbonyl) |
| ~140 | Aromatic C (quaternary, attached to -CH₃) |
| ~132 | Aromatic C-H |
| ~131 | Aromatic C-H |
| ~130 | Aromatic C (quaternary, attached to -COOCH₃) |
| ~128 | Aromatic C-H |
| ~126 | Aromatic C-H |
| ~52 | -OCH₃ |
| ~22 | Ar-CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent used.[12]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~3000-2850 | C-H stretch (aliphatic and aromatic) |
| ~1720 | C=O stretch (ester carbonyl) |
| ~1600, ~1450 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (ester) |
Note: The exact wavenumbers can vary slightly.[13][14][15]
Biological Activity
While extensive biological data specifically for methyl 2-methylbenzoate is limited, related compounds have shown notable activity. Methyl benzoate, the parent compound, is a naturally occurring volatile organic compound in many plants and has been investigated for its insecticidal properties, acting as a fumigant, contact toxicant, and repellent against various pests.[16] Studies on the metabolism of methylbenzoates by microorganisms, such as Pseudomonas putida, have shown that these bacteria can utilize them as a carbon source through specific metabolic pathways.[17][18] Further research is needed to fully elucidate the specific biological activities and potential signaling pathway interactions of methyl 2-methylbenzoate.
Safety and Handling
Methyl 2-methylbenzoate is considered an irritant.[2] It may cause skin, eye, and respiratory tract irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[2] In case of spills, absorb with an inert material and dispose of as chemical waste.[1]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of methyl 2-methylbenzoate. The summarized data on its physical constants, solubility, reactivity, and spectroscopic characteristics, along with detailed experimental protocols for its synthesis and hydrolysis, offer a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these properties is essential for the effective and safe utilization of this versatile chemical intermediate in various scientific and industrial applications. Further investigation into its specific biological activities is warranted to expand its potential applications.
References
- 1. Methyl 2-methylbenzoate(89-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. innospk.com [innospk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. methyl 2-methyl benzoate, 89-71-4 [thegoodscentscompany.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. quora.com [quora.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. brainly.com [brainly.com]
- 16. mdpi.com [mdpi.com]
- 17. Metabolism of benzoate and the methylbenzoates by Pseudomonas putida (arvilla) mt-2: evidence for the existence of a TOL plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
